molecular formula C10H14O4S2 B14556204 Methyl propan-2-yl (1,3-dithiolan-2-ylidene)propanedioate CAS No. 61782-08-9

Methyl propan-2-yl (1,3-dithiolan-2-ylidene)propanedioate

Cat. No.: B14556204
CAS No.: 61782-08-9
M. Wt: 262.4 g/mol
InChI Key: FFWAXCOBUOZBQZ-UHFFFAOYSA-N
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Description

Methyl propan-2-yl (1,3-dithiolan-2-ylidene)propanedioate, also known as di-isopropyl 1,3-dithiolane-2-ylidenemalonate, is an organic compound with the molecular formula C12H18O4S2. It is characterized by the presence of a 1,3-dithiolane ring and a propanedioate ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl propan-2-yl (1,3-dithiolan-2-ylidene)propanedioate typically involves the reaction of malonic acid derivatives with 1,3-propanedithiol in the presence of a catalyst. Common catalysts used in this reaction include Lewis acids such as zinc chloride or boron trifluoride. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl propan-2-yl (1,3-dithiolan-2-ylidene)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Ester derivatives

Scientific Research Applications

Methyl propan-2-yl (1,3-dithiolan-2-ylidene)propanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl propan-2-yl (1,3-dithiolan-2-ylidene)propanedioate involves its interaction with specific molecular targets and pathways. The 1,3-dithiolane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • **Di-isopropyl 1,3-dithiolane-2-

Properties

CAS No.

61782-08-9

Molecular Formula

C10H14O4S2

Molecular Weight

262.4 g/mol

IUPAC Name

1-O-methyl 3-O-propan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate

InChI

InChI=1S/C10H14O4S2/c1-6(2)14-9(12)7(8(11)13-3)10-15-4-5-16-10/h6H,4-5H2,1-3H3

InChI Key

FFWAXCOBUOZBQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=C1SCCS1)C(=O)OC

Origin of Product

United States

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